6-(Benzyloxy)pyridine-3-sulfonamide
Description
Significance of Pyridine-Containing Compounds in Pharmaceutical Research
The significance of pyridine (B92270) in pharmaceutical research is underscored by the large number of approved drugs that contain this moiety. nih.govnih.govrsc.org As of late 2021, there were 95 FDA-approved pharmaceuticals containing a pyridine or dihydropyridine (B1217469) scaffold. nih.gov Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest number being anticancer agents, followed by drugs targeting the central nervous system. nih.gov
Examples of well-known pyridine-containing drugs include:
Isoniazid: An antibiotic used for the treatment of tuberculosis. nih.gov
Omeprazole: A proton pump inhibitor used to treat ulcers. nih.gov
Amlodipine: A calcium channel blocker for managing hypertension. nih.gov
Abiraterone: An anticancer agent for prostate cancer. nih.gov
Delavirdine: An antiviral drug used in the treatment of HIV/AIDS. nih.gov
The prevalence of the pyridine scaffold in successful drugs highlights its importance to medicinal chemists for creating new and effective therapeutic agents. nih.govrsc.org
Synergistic Potential of Pyridine-Sulfonamide Hybrid Structures
The combination of pyridine and sulfonamide moieties into a single molecular entity, creating pyridine-sulfonamide hybrids, is a strategy employed in medicinal chemistry to develop novel therapeutic agents. nih.govresearchgate.net This approach is based on the principle that combining two pharmacophores with known biological activities can lead to a hybrid molecule with enhanced or novel properties. nih.gov The resulting compound may exhibit improved efficacy, better selectivity for its target, or a different mechanism of action compared to the individual components. nih.gov
Research into pyridine-sulfonamide hybrids has explored their potential in various therapeutic areas, most notably in cancer treatment. nih.govresearchgate.net Studies have shown that some of these hybrids can act as potent inhibitors of enzymes crucial for cancer cell growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases. nih.govnih.gov For instance, certain pyridine-sulfonamide hybrids have demonstrated significant anticancer activity by inducing apoptosis (programmed cell death) and inhibiting the cell cycle in cancer cell lines. nih.gov
The rationale behind this synergistic potential lies in the ability of the two scaffolds to interact with different binding sites on a biological target or to modulate different signaling pathways involved in a disease process. The pyridine ring can provide key interactions with the target protein, while the sulfonamide group can also form crucial hydrogen bonds or coordinate with metal ions in the active site of an enzyme. nih.govnih.gov This dual-binding capability can lead to a more potent and selective inhibitor.
Focus on 6-(Benzyloxy)pyridine-3-sulfonamide: A Case Study in Heterocyclic Medicinal Chemistry
This article will now focus on a specific example of a pyridine-sulfonamide compound: This compound . While extensive research on this particular molecule is not widely published in top-tier journals, its chemical structure provides a practical case study for understanding the synthesis and potential properties of this class of compounds. The following sections will detail what is known about its synthesis, chemical characteristics, and any reported biological activities, drawing from available chemical and research databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
6-phenylmethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-18(15,16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16) |
InChI Key |
XTZCITRMQVJEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis and Characterization of 6 Benzyloxy Pyridine 3 Sulfonamide
The synthesis of 6-(Benzyloxy)pyridine-3-sulfonamide involves a multi-step process, typically starting from a commercially available pyridine (B92270) derivative. A common synthetic route would likely involve the introduction of the benzyloxy group at the 6-position of the pyridine ring, followed by sulfonation at the 3-position and subsequent conversion to the sulfonamide.
A plausible synthetic pathway could be:
Starting Material: 6-Hydroxypyridine-3-sulfonic acid.
Benzylation: Reaction of the hydroxyl group with benzyl (B1604629) bromide in the presence of a base to form the benzyl ether.
Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: Reaction of the sulfonyl chloride with ammonia (B1221849) to yield the final product, this compound.
Alternatively, the synthesis could start from 3-amino-6-(benzyloxy)pyridine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and then amination.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.30 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 6 Benzyloxy Pyridine 3 Sulfonamide Derivatives
Impact of Substitutions on Pyridine (B92270) Ring on Biological Activity
The benzyloxy group at the C6 position is a significant structural feature that can serve multiple functions. In organic synthesis, this group is often employed as a protecting group for a hydroxyl function, allowing for selective modifications at other positions on the pyridine ring before its potential removal in a later step. smolecule.com
Modifications to the sulfonamide group and the benzyl (B1604629) ring of the benzyloxy moiety are key strategies for optimizing the biological activity of this class of compounds.
Sulfonamide Nitrogen: The primary sulfonamide group (-SO₂NH₂) is a crucial pharmacophore, acting as both a hydrogen bond donor and acceptor. researchgate.net Substitution on the sulfonamide nitrogen can modulate acidity, lipophilicity, and interaction patterns. In a study on related 6-(indol-2-yl)pyridine-3-sulfonamides developed as Hepatitis C (HCV) NS4B inhibitors, optimization of the sulfonamide group was a key focus. Replacing the primary sulfonamide with small alkyl groups or incorporating it into a small heterocyclic ring was explored to fine-tune activity and pharmacokinetic properties. nih.gov The introduction of larger aryl or aliphatic sulfonamide groups has been shown in other molecular scaffolds to reduce cytotoxicity by forming additional interactions with surrounding residues at the target site. nih.gov
Benzyl Moiety: Altering the substitution pattern on the phenyl ring of the benzyloxy group provides another avenue for SAR exploration. The electronic nature of these substituents (electron-donating or electron-withdrawing) can affect the reactivity and electronic distribution of the entire benzyloxy group. Furthermore, these substituents can make additional contacts with the target protein, potentially enhancing binding affinity and selectivity. For instance, the placement of halogen, methoxy, or other functional groups could exploit specific sub-pockets within the target's binding site.
While the primary substitutions are at C3 (sulfonamide) and C6 (benzyloxy), modifying the C2, C4, and C5 positions of the pyridine ring can also have a significant impact on biological activity. The electronic properties of the pyridine ring are position-dependent; it is prone to nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position. nih.gov
Structure-Activity Relationships of Pyridine-Sulfonamide Hybrids
The combination of a pyridine ring and a sulfonamide group creates a hybrid scaffold with distinct pharmacophoric features that can be modulated to achieve high potency and selectivity against various biological targets.
The pyridine-sulfonamide scaffold possesses several key elements that are critical for its biological activity. These pharmacophoric features are the primary points of interaction with target proteins.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature. It can act as a hydrogen bond acceptor and influences the electronic distribution of the entire aromatic system. Its basicity can also improve the aqueous solubility of the molecule. mdpi.com
Sulfonamide Group (-SO₂NH₂): This group is a powerful pharmacophore. researchgate.net The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are hydrogen bond donors. This dual capability allows for strong, directional interactions that can anchor the inhibitor within the active site of an enzyme, as famously demonstrated in sulfonamide inhibitors of carbonic anhydrase. nih.gov
Aromatic Systems: The pyridine and benzyl rings provide flat, hydrophobic surfaces that can engage in favorable π-π stacking and van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov
In a study of HIV-1 reverse transcriptase inhibitors, a pyridine sulfonamide moiety was identified as a privileged terminal substituent, with the sulfonamide NH and the pyridine nitrogen forming critical hydrogen bonds within the enzyme's non-nucleoside inhibitor binding pocket. nih.gov
Fine-tuning the structure of pyridine-sulfonamide hybrids is essential for maximizing their therapeutic potential. SAR studies guide the optimization of these molecules for improved potency, selectivity, and pharmacokinetic profiles.
Enhancing potency often involves modifications that strengthen the interactions with the target protein. For example, in the pursuit of potent VEGFR-2 inhibitors, a pyridine-sulfonamide hybrid (Compound VIIb) was identified that showed a lower IC₅₀ value (3.6 µM) than the established drug sorafenib (B1663141) (4.8 µM), demonstrating that specific substitution patterns can lead to superior enzyme inhibition. nih.gov
Selectivity is another critical parameter. The goal is to design a molecule that binds tightly to the intended target with minimal affinity for other proteins, thereby reducing the risk of off-target effects. Optimization of 6-(indol-2-yl)pyridine-3-sulfonamides as HCV inhibitors involved a focused effort to identify substituents that would limit oxidative metabolism and improve the pharmacokinetic profile, leading to a compound with excellent potency (EC₅₀ = 2 nM) and a high selectivity index (>5000). nih.gov The introduction of terminal sulfonamide groups has also been shown to be a successful strategy for improving the selectivity index by significantly reducing general cytotoxicity. nih.gov
The tables below, derived from studies on structurally related pyridine-sulfonamides, illustrate how systematic modifications can impact biological activity.
Table 1: SAR of Pyridine-Sulfonamide Hybrids as VEGFR-2 Inhibitors Data extracted from a study on novel pyridine-sulfonamide hybrids.
| Compound | Structure | VEGFR-2 Inhibition IC₅₀ (µM) |
| Sorafenib | Reference Drug | 4.8 |
| VIIb | Pyridine-sulfonamide Hybrid | 3.6 |
| This table demonstrates that a specific pyridine-sulfonamide hybrid can exhibit greater potency against VEGFR-2 than a known multi-kinase inhibitor. nih.gov |
Table 2: SAR of 6-(indol-2-yl)pyridine-3-sulfonamides as HCV Replicon Inhibitors Data from a study on the optimization of pyridine-sulfonamides against HCV NS4B.
| Compound | Key Substitutions | HCV Replicon EC₅₀ (nM) |
| 2 | Lead Compound | - |
| 4t | Optimized N-1, C-5, C-6 indole (B1671886) & sulfonamide substituents | 2 |
| This table highlights the successful optimization of a lead compound through systematic substitution, resulting in a highly potent inhibitor. nih.gov |
Bioisosteric Replacements and Scaffold Hopping Strategies related to 6-(Benzyloxy)pyridine-3-sulfonamide
The core structure of this compound presents multiple opportunities for modification. The benzyloxy group, the pyridine ring, and the sulfonamide moiety can all be targeted for bioisosteric replacement to modulate the compound's biological activity and physicochemical properties. Furthermore, the entire pyridylsulfonamide scaffold can be altered through scaffold hopping to explore new chemical space and identify novel intellectual property.
A notable illustration of these strategies can be found in the development of 4-substituted pyridine-3-sulfonamides as potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases, including cancer. mdpi.comnih.govresearchgate.netmostwiedzy.plnih.gov While the substitution pattern is at the 4-position instead of the 6-position, the principles of modifying the pyridine-3-sulfonamide (B1584339) core are directly translatable.
In a key study, researchers synthesized a series of 4-substituted pyridine-3-sulfonamides by introducing a "tail" via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. mdpi.comresearchgate.netmostwiedzy.pl This approach effectively appends a 1,2,3-triazole ring to the pyridine scaffold, which can be considered a form of scaffold hopping or modification, transforming the simple pyridine core into a more complex heterocyclic system. The subsequent variation of substituents on this newly introduced triazole ring provides a fertile ground for structure-activity relationship (SAR) studies.
The sulfonamide group itself is a well-established pharmacophore, known to interact with the zinc ion within the active site of metalloenzymes like carbonic anhydrase. mdpi.comnih.gov Bioisosteric replacements for the sulfonamide group, such as sulfonimidamides, have been explored in other contexts to fine-tune activity and physicochemical properties. nih.gov
The following data table presents a selection of 4-substituted pyridine-3-sulfonamide derivatives and their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. This data highlights the impact of different substituents on potency and selectivity, offering insights into potential modifications for the this compound scaffold.
| Compound | R Group | hCA I (K_I, nM) | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) |
| 1 | Phenyl | >10000 | 851.4 | 413.7 | 109.1 |
| 2 | 4-Fluorophenyl | >10000 | 693.2 | 137.5 | 90.9 |
| 3 | n-Hexyl | >10000 | 271.5 | 3210 | 102.5 |
| 4 | 3-Methylbutan-1-yl | >10000 | 273.6 | 3205 | 137.8 |
| 5 | 2-(Furan-2-yl)ethyl | >10000 | 839.1 | 148.9 | 107.1 |
Data sourced from: International Journal of Molecular Sciences, 2025, 26(8), 3817. nih.gov
The SAR from this series reveals several key trends. For instance, the introduction of a 4-fluorophenyl group (Compound 2) leads to a significant increase in inhibitory potency against hCA IX compared to the unsubstituted phenyl ring (Compound 1). mdpi.comresearchgate.netmostwiedzy.pl Conversely, aliphatic substituents like n-hexyl (Compound 3) and 3-methylbutan-1-yl (Compound 4) demonstrate potent inhibition of hCA II but weaker activity against hCA IX. mdpi.comresearchgate.netmostwiedzy.pl This demonstrates how subtle changes in the appended "tail" can dramatically influence isoform selectivity. The furan-containing derivative (Compound 5) shows a preference for hCA IX and XII inhibition. These findings underscore the value of exploring a diverse range of bioisosteric replacements to optimize the pharmacological profile of a lead compound.
Applying these principles to this compound, one could envision several avenues for exploration. The benzyloxy group could be replaced with other substituted benzyl ethers, different aryl ethers, or even alkyl ethers to probe the impact on activity. The pyridine ring itself could be a candidate for bioisosteric replacement with other five- or six-membered heterocycles. Finally, as demonstrated by the carbonic anhydrase inhibitors, the core scaffold can be elaborated with diverse heterocyclic systems to explore new binding interactions and improve drug-like properties.
Biological Activities and Mechanistic Investigations of 6 Benzyloxy Pyridine 3 Sulfonamide Analogues
Enzyme Inhibition Studies
The core structure of 6-(benzyloxy)pyridine-3-sulfonamide serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. The sulfonamide group is a key pharmacophore that can interact with the active sites of numerous enzymes, particularly metalloenzymes. nih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in a multitude of physiological processes, and the inhibition of specific CA isoforms has therapeutic applications. mdpi.com Sulfonamides are a well-established class of CA inhibitors, with their anionic sulfonamide group (SO₂NH⁻) coordinating to the zinc ion in the enzyme's active site. nih.gov
Analogues of this compound have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are particularly associated with tumors. nih.govnih.gov The hypoxic environment of solid tumors leads to the upregulation of hCA IX and XII, which play a crucial role in pH regulation, contributing to cancer cell survival and proliferation. nih.govresearchgate.net Therefore, selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic ones is a key goal in the development of anticancer agents. nih.govresearchgate.net
Several studies have reported on pyridine-3-sulfonamide (B1584339) derivatives demonstrating significant inhibitory potency and selectivity. For instance, a series of 4-substituted pyridine-3-sulfonamides showed a broad range of inhibitory activity, with Kᵢ values reaching into the nanomolar range for hCA II, hCA IX, and hCA XII. nih.gov Notably, some compounds exhibited significant selectivity for the cancer-associated hCA IX over the off-target hCA II. nih.gov The position of substituents on the pyridine (B92270) ring has been shown to influence the selectivity, allowing for interactions with either the hydrophilic or lipophilic halves of the active site. nih.gov
| Compound/Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA IX/hCA II) |
| Acetazolamide (Standard) | Varies | Varies | Varies | Varies | - |
| Pyridine-3-sulfonamide derivative 1 | 58.8 - 8010 | 271 | 137 | 91 | Up to 5.9-fold |
| Pyridine-3-sulfonamide derivative 2 | - | - | - | - | 23.3-fold (hCA IX vs hCA XII) |
| Pyrazolo[4,3-c]pyridine sulfonamides | 58.8 - 8010 | - | - | - | - |
Note: This table is a composite representation based on findings from multiple studies and specific Kᵢ values can vary significantly between different analogues. nih.govmdpi.com
In addition to human CAs, analogues of this compound have been evaluated for their inhibitory effects on bacterial carbonic anhydrases, specifically those belonging to the β- and γ-classes. mdpi.com These bacterial CAs are structurally distinct from the α-CAs found in humans, presenting an opportunity for the development of novel antibacterial agents with a different mechanism of action. mdpi.com This is particularly relevant in the face of growing antibiotic resistance. nih.gov
Studies on pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against β-CAs from E. coli and Burkholderia pseudomallei, as well as γ-CAs. mdpi.com The inhibition constants (Kᵢ) varied, with some compounds showing greater potency than the standard inhibitor acetazolamide against certain bacterial CAs. mdpi.com Docking studies have suggested that these compounds can interact with key residues in the active site of bacterial CAs, including the zinc ion. mdpi.com
| Bacterial CA | Inhibition Range (Kᵢ, nM) |
| β-CA from E. coli | 94.9 - 5027 |
| β-CA from Burkholderia pseudomallei | 96.4 - 788.8 |
| γ-CAs | High inhibition profile |
Note: This table is based on data for pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com
Kinase Inhibition (e.g., VEGFR-2, PI3K/mTOR, PIM-1)
Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. google.comnih.gov Analogues of this compound have emerged as promising kinase inhibitors.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. nih.govgoogle.com Inhibition of this pathway is a major focus of cancer drug discovery. google.com Pyridine-3-sulfonamide derivatives have been identified as inhibitors of PI3K, with some compounds showing potential for the treatment of inflammatory respiratory diseases and cancer. google.comnih.gov Dual inhibition of PI3K and mTOR has also been investigated as a therapeutic strategy. nih.govnih.gov
Furthermore, pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine derivatives bearing a sulfonamide group have demonstrated inhibitory activity against Abl protein kinase, which is implicated in chronic myeloid leukemia. nih.gov Some of these compounds exhibited selective activity against Bcr-Abl positive cell lines. nih.gov The PIM family of serine/threonine kinases are also oncogenic and represent another target for sulfonamide-based inhibitors. nih.gov
| Kinase Target | Compound Class | Observed Effect |
| PI3K | Pyridine-3-sulfonamide derivatives | Inhibition of kinase activity, potential for treating inflammatory and cancerous conditions. google.com |
| PI3K/mTOR | Pyridine-3-sulfonamide derivatives | Dual inhibition, modulation of neuroinflammatory responses. nih.gov |
| Abl Kinase | Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine sulfonamides | Inhibition with low micromolar IC₅₀ values, selective activity against Bcr-Abl positive cells. nih.gov |
| PIM Kinase | Sulfonamide-based inhibitors | Identified as a therapeutic target. nih.gov |
Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) Inhibition
Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) are essential enzymes in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and some amino acids. nih.govresearchgate.net Inhibition of these enzymes disrupts DNA synthesis and repair, leading to cell death. This makes them attractive targets for antimicrobial and anticancer drugs. nih.govnih.gov
Sulfonamides are known to act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net Trimethoprim is a well-known inhibitor of DHFR. nih.gov Researchers have designed hybrid molecules that combine the structural features of sulfonamides and DHFR inhibitors to create dual-acting agents. nih.gov N-sulfonamide 2-pyridone derivatives, for example, have been synthesized and shown to inhibit both DHPS and DHFR, exhibiting significant antimicrobial activity. nih.gov Docking studies have indicated that these compounds can occupy the binding sites of both enzymes. nih.gov
| Enzyme Target | Compound Class | IC₅₀ Values |
| DHPS | N-sulfonamide 2-pyridone derivative 11a | 2.76 µg/mL |
| DHFR | N-sulfonamide 2-pyridone derivative 11a | 0.20 µg/mL |
Note: This table highlights the dual inhibitory activity of a specific N-sulfonamide 2-pyridone derivative. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, which is a key strategy in the management of type 2 diabetes. nih.govrsc.org
While direct studies on this compound analogues for this specific activity are less common in the provided search results, the broader class of sulfonamides has been explored for various enzymatic inhibitions. The general principle of designing enzyme inhibitors based on a core scaffold is applicable here. For instance, other heterocyclic compounds and natural products have demonstrated significant inhibitory activity against α-amylase and α-glucosidase. nih.govnih.govresearchgate.net The development of sulfonamide-based inhibitors for these enzymes could be a potential area for future research.
| Enzyme | Inhibitor Class (Example) | IC₅₀ Values |
| α-Amylase | 3-Oxolupenal | 46.2 µg/mL (101.6 µM) |
| α-Amylase | Katononic acid | 52.4 µg/mL (119.3 µM) |
| α-Glucosidase | 3-Oxolupenal | 62.3 µg/mL (141.9 µM) |
| α-Glucosidase | Katononic acid | 88.6 µg/mL (194.8 µM) |
Note: This table provides examples of natural product inhibitors of α-amylase and α-glucosidase to illustrate the concept of targeting these enzymes. nih.govresearchgate.net
Other Enzyme Targets (e.g., Falcipain-2, COX-2, 5-LOX, Aromatase)
Beyond the well-documented targets, analogues of this compound have been investigated for their inhibitory effects on a range of other enzymes implicated in various diseases.
Falcipain-2: This cysteine protease from Plasmodium falciparum is a crucial enzyme for the parasite's life cycle, making it an attractive target for antimalarial drugs. nih.gov Research has explored sulfonamide-based pyrimidine derivatives as inhibitors of both falcipain-2 and falcipain-3, demonstrating their potential in combating drug-resistant malaria. nih.gov
COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. nih.govnih.gov The sulfonamide group is a known pharmacophore in many selective COX-2 inhibitors. nih.govresearchgate.netsemanticscholar.org Pyridazine-based sulfonamides have been designed as multi-target inhibitors of carbonic anhydrases, COX-2, and 5-LOX, showing promise as anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs. nih.gov Some of these derivatives have shown potent, sub-micromolar inhibition of COX-2. nih.gov
Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer. nih.gov Pyridine-based compounds have been developed as dual-binding site aromatase inhibitors. nih.gov One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, exhibited a potent inhibitory concentration (IC50) of 0.83 nM, comparable to the clinically used drug letrozole. nih.gov
Investigation of Biological Pathways and Molecular Mechanisms
Understanding how these compounds exert their effects at a cellular and molecular level is critical for their development as therapeutic agents.
Impact on Cellular Processes (e.g., Cell Cycle, Apoptosis)
Several studies have highlighted the ability of sulfonamide derivatives to influence fundamental cellular processes like the cell cycle and apoptosis. For instance, certain sulfonamide analogues have been shown to induce cell cycle arrest at the G2/M phase. mdpi.com This disruption of the normal cell division cycle can be a key mechanism for their anticancer effects. The induction of apoptosis, or programmed cell death, is another important mechanism by which these compounds can eliminate cancerous cells. mdpi.com
Modulation of Specific Biological Pathways
The biological activities of these analogues are often linked to their ability to modulate specific signaling pathways. For example, some sulfonamide derivatives can interfere with the p53 signaling pathway, a critical regulator of cell cycle and apoptosis. mdpi.com The activation of p53-dependent and independent apoptotic pathways has been observed with certain sulfonic styrylquinazoline derivatives. mdpi.com
Target Identification and Validation
The identification and validation of specific molecular targets are crucial steps in drug discovery. For many sulfonamide derivatives, the primary targets are enzymes like those mentioned in section 4.1.5. However, ongoing research continues to identify novel targets. For example, some pyridine-based compounds have been identified as potential inhibitors of Staphylococcus aureus NorA, a multidrug efflux pump, suggesting a mechanism to overcome antibiotic resistance. mdpi.com
Antimicrobial and Antiviral Activity
The broad-spectrum biological activity of sulfonamides extends to their effectiveness against various microbial and viral pathogens.
Antibacterial Spectrum
Sulfonamides have a long history as antibacterial agents, and modern derivatives continue to show promise. excli.defrontiersin.org They are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. excli.de Analogues of this compound have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. excli.defrontiersin.orgresearchgate.netindexcopernicus.com For example, N-pyridin-3-yl-benzenesulfonamide has shown significant activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.netindexcopernicus.com Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity, with some compounds showing efficacy comparable to the antibiotic linezolid. nih.gov
Antimalarial Efficacy
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating the discovery of new and effective antimalarial agents. Analogues of this compound, particularly those incorporating a triazolopyridine sulfonamide scaffold, have shown promise in this area.
Research into novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with significant in vitro activity against P. falciparum. core.ac.ukresearchgate.net Through virtual screening and subsequent synthesis, specific analogues have demonstrated inhibitory concentrations in the low micromolar range. core.ac.ukresearchgate.net For instance, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one have shown good antimalarial activity, with IC50 values of 2.24 µM and 4.98 µM, respectively. core.ac.ukresearchgate.net These compounds are thought to exert their effect by targeting essential parasite enzymes, such as falcipain-2, a cysteine protease of P. falciparum. core.ac.uk
Furthermore, broader studies on primary benzene sulfonamides have provided a rationale for investigating this class of compounds as a new antimalarial chemotype. nih.gov While not direct analogues of this compound, this research supports the potential of the sulfonamide moiety in antimalarial drug design. nih.govnih.gov The sulfonamide functional group is a component of the established antimalarial drug sulfadoxine, which is used in combination with pyrimethamine. core.ac.uk The development of new sulfonamide-based derivatives, such as pyrimidine-tethered spirochromane-based sulfonamides, has also yielded compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov
Table 1: Antimalarial Activity of Selected Sulfonamide Analogues
| Compound Name | Target/Strain | IC50 (µM) |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | P. falciparum | 2.24 core.ac.ukresearchgate.net |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | P. falciparum | 4.98 core.ac.ukresearchgate.net |
| SZ14 (a pyrimidine-tethered spirochromane-based sulfonamide) | P. falciparum (3D7) | 2.84 nih.gov |
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, with multidrug-resistant (MDR-TB) strains posing a major challenge. Pyridine and sulfonamide derivatives have been a fertile ground for the discovery of new antitubercular agents.
The synthesis and evaluation of various pyridine analogues have led to the identification of compounds with encouraging activity against the H37Rv strain of Mtb. nih.gov Some of these compounds have also shown significant activity against drug-resistant isolates. nih.gov For example, certain isoniazid and pyridine derivatives have demonstrated IC50 values in the low micromolar range against the H37Rv strain and have retained activity against rifampicin-resistant and fluoroquinolone-resistant Mtb strains. nih.gov
Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have also been synthesized and evaluated for their in vitro antitubercular activity. nih.govnih.gov Several of these hybrid molecules exhibited remarkable inhibition rates against the M. tuberculosis H37Rv strain. nih.govnih.gov Specifically, compounds integrating a 7-chloroquinoline moiety with a sulfonamide-based pyrazolylpyrazoline core have shown high efficacy. nih.govnih.gov The structure-activity relationship (SAR) studies suggest that the combination of these different heterocyclic systems can enhance the pharmacological potency against Mtb. nih.govnih.gov
Table 2: Antitubercular Activity of Selected Pyridine and Sulfonamide Analogues
| Compound Class/Name | Target Strain | Activity |
|---|---|---|
| Isoniazid and Pyridine Derivative 1 | Mtb H37Rv | IC50 = 3.2 µM nih.gov |
| Isoniazid and Pyridine Derivative 2 | Mtb H37Rv | IC50 = 1.5 µM nih.gov |
| Sulfonamide-based Pyrazolylpyrazoline 9g | Mtb H37Rv | 99% inhibition (MIC = 10.2 µg/mL) nih.gov |
| Sulfonamide-based Pyrazolylpyrazoline 9h | Mtb H37Rv | 98% inhibition (MIC = 25 µg/mL) nih.gov |
Antiviral Activity (e.g., HCV NS4B)
The hepatitis C virus (HCV) nonstructural protein 4B (NS4B) is an essential component of the viral replication machinery and has emerged as a promising target for the development of new antiviral drugs. Structure-activity relationship (SAR) studies of 6-(azaindol-2-yl)pyridine-3-sulfonamides have led to the identification of a potent series of 7-azaindoles that specifically target HCV NS4B. nih.gov
One particularly potent compound from this series, designated as 2ac, exhibited an excellent potency against the HCV 1b replicon with an EC50 of 2 nM and a high selectivity index of over 5000. nih.gov This indicates a strong inhibitory effect on the virus with minimal impact on host cell functions. Further optimization of this series of compounds holds significant promise for the development of novel and effective HCV inhibitors. nih.gov
While the broader class of 2-benzoxyl-phenylpyridine derivatives has shown antiviral activities against other viruses like Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7), the specific targeting of HCV NS4B by pyridine-3-sulfonamide analogues represents a more direct and potentially more effective therapeutic strategy for hepatitis C. nih.gov The mechanism of action for these compounds is believed to be the disruption of the function of NS4B, which is critical for the formation of the membranous web where HCV replication takes place. nih.govresearchgate.net
Table 3: Antiviral Activity of 6-(Azaindol-2-yl)pyridine-3-sulfonamide Analogue
| Compound Name | Viral Target | EC50 | Selectivity Index |
|---|
Anticancer Potential and Related Mechanisms
Analogues of this compound have also been investigated for their anticancer properties. The pyridine ring and the sulfonamide group are present in various compounds that exhibit significant cytotoxic activity against a range of human cancer cell lines.
For instance, a series of novel pyridazinone derivatives bearing a benzenesulfonamide moiety has been synthesized and evaluated for anticancer activity. nih.gov One compound from this series, 2h, showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines, with a GI50 value of less than 0.1 µM. nih.gov This compound also displayed good activity against a broad panel of other cancer cell lines, including those of the colon, CNS, melanoma, ovarian, and breast cancer. nih.gov
Furthermore, research on 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones, which contain a benzyloxy group, has shown that these compounds are active against numerous human tumor cell lines. mdpi.com Structure-activity relationship studies indicated that the presence of a benzoyl group at the C-5 position and benzyl (B1604629) groups at the N-1 and N-3 positions of the pyrimidine ring enhanced the anticancer activities of these molecules. mdpi.com
The mechanisms underlying the anticancer potential of these pyridine and sulfonamide analogues are varied but often involve the inhibition of key cellular processes in cancer cells, such as proliferation and migration, and the induction of apoptosis.
Table 4: Anticancer Activity of Selected Pyridine and Sulfonamide Analogues
| Compound Name/Class | Cancer Cell Line | Activity (GI50) |
|---|---|---|
| Compound 2h (Pyridazinone derivative) | Leukemia (SR) | < 0.1 µM nih.gov |
| Compound 2h (Pyridazinone derivative) | Non-Small Cell Lung (NCI-H522) | < 0.1 µM nih.gov |
| Compound 2h (Pyridazinone derivative) | Colon (HCT-116) | < 1.0 µM nih.gov |
| Compound 2h (Pyridazinone derivative) | Melanoma (M14) | < 1.0 µM nih.gov |
Computational and in Silico Approaches in the Study of 6 Benzyloxy Pyridine 3 Sulfonamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target, typically a protein or enzyme, to form a stable complex. rjb.ro This method is crucial for understanding the structural basis of a drug's efficacy and is widely used in rational drug design. rjb.ro For the 6-(benzyloxy)pyridine-3-sulfonamide scaffold, docking studies can provide insights into how it might interact with various biological targets.
Molecular docking simulations predict the specific conformation (pose) of the ligand within the active site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov In docking studies involving related pyridine-3-sulfonamide (B1584339) compounds, the sulfonamide moiety typically forms an ionic bond with the zinc ion in the enzyme's active site and is further stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199. nih.gov
The binding affinity is a quantitative measure used to rank potential drug candidates. For instance, in docking studies of various sulfonamide derivatives against the penicillin-binding protein (PBP-2X), potent compounds exhibited Glide scores ranging from -6.63 to -7.47 kcal/mol. rjb.ro Similarly, studies on other pyridine-containing molecules targeting different enzymes have reported strong binding energies. nih.gov These simulations help prioritize compounds with the most favorable predicted binding affinities for further experimental testing.
Table 1: Examples of Predicted Binding Affinities for Related Sulfonamide and Pyridine (B92270) Compounds from Docking Studies
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Source(s) |
|---|---|---|---|
| Sulfonamide Derivatives | Penicillin-binding protein 2X | -6.63 to -7.47 | rjb.ro |
| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX | -8.1 to -9.2 | rsc.org |
This table presents data from studies on related compounds to illustrate the outputs of binding affinity predictions.
A significant challenge in drug design is achieving selectivity, where a drug preferentially binds to its intended target over other related proteins to minimize off-target effects. Molecular docking is instrumental in elucidating the structural basis for this selectivity. By comparing the docking poses and interactions of a ligand within the active sites of different but related enzyme isoforms, researchers can identify key residues that confer specificity.
A study on 4-substituted pyridine-3-sulfonamides, a scaffold closely related to this compound, investigated their interactions with three human carbonic anhydrase (hCA) isoforms: hCA II, hCA IX, and hCA XII. nih.gov The simulations revealed that while the core interactions of the sulfonamide group were conserved, the orientation of the pyridine ring and its substituents varied significantly among the different isoforms, leading to differential binding affinities. nih.gov For example, the pyridine-sulfonamide ring was observed to twist differently when positioned between the Leu198 and Val121 sidechains in the hCA II active site. nih.gov Such insights are critical for designing derivatives of the this compound scaffold with enhanced selectivity for a specific therapeutic target. nih.govresearchgate.net
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. nih.gov This approach allows for the rapid and cost-effective evaluation of millions of virtual compounds. For a scaffold like this compound, virtual screening can be used in two primary ways: to discover novel targets for the compound or to identify new, potentially more potent derivatives based on its core structure.
In a typical workflow, a library of compounds is docked against a target protein, and the results are ranked based on predicted binding affinity. nih.gov This process can be expanded through collaborative efforts where a "seed" structure, such as an active pyridine-containing hit, is used to probe large proprietary databases for similar molecules. nih.gov This strategy can rapidly expand the structure-activity relationship (SAR) data for a chemical series, highlighting which positions on the scaffold can be modified to improve activity and selectivity. nih.gov This method allows for the intelligent design of focused chemical libraries for synthesis and biological testing, optimizing the use of resources. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov Following a docking study, MD simulations are often performed on the predicted ligand-protein complex to assess its stability and flexibility in a simulated physiological environment. academie-sciences.fr
For a compound like this compound complexed with a target enzyme, an MD simulation can validate the docking pose. If the ligand remains stably bound within the active site throughout the simulation (e.g., over a period of 50 to 100 nanoseconds), it increases confidence in the predicted binding mode. nih.govacademie-sciences.fr Key parameters are analyzed to monitor the stability of the complex, providing insights that a static model cannot. nih.govacademie-sciences.fr
| SASA (Solvent Accessible Surface Area) | Measures the surface area of the protein that is accessible to the solvent. | Changes in SASA can indicate conformational changes or how the ligand is buried within the active site. | rsc.orgacademie-sciences.fr |
This table describes common metrics used in MD simulations to assess the stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing how variations in structural features (descriptors) affect potency, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized. nih.gov
For a series of derivatives based on the this compound scaffold, a QSAR study would involve compiling their experimentally determined biological activities (e.g., IC₅₀ values) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov Statistical methods are then used to build a model that correlates these descriptors with activity. nih.gov For example, a 3D-QSAR study on pyrimidine-sulfonamide hybrids identified that electrostatic and hydrophobic fields were critical for their binding to the target protein. rsc.org Such a model for the this compound series could guide the design of new analogs with potentially enhanced activity by suggesting favorable substitutions on the pyridine or benzyl (B1604629) rings. rsc.orgnih.gov
In Silico Prediction of Biological Activity and Toxicity
Before significant resources are invested in synthesizing and testing a new compound, in silico tools can predict its potential biological activities and assess its likely safety profile. These predictions are based on its structural similarity to compounds with known properties and on models trained with large datasets of experimental data. nih.govnih.gov
The biological activity spectrum of a compound like this compound can be predicted using tools like PASS (Prediction of Activity Spectra for Substances), which calculates the probability of a molecule exhibiting certain pharmacological effects (Pa) or being inactive (Pi). researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining if a compound has drug-like characteristics. nih.gov Computational models can predict parameters such as human intestinal absorption, plasma protein binding, and potential for toxicity. nih.govnih.gov For instance, a high predicted rate of intestinal absorption suggests good potential for oral bioavailability. nih.gov These early-stage computational assessments help to identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles, focusing efforts on the most promising candidates. nih.govnih.gov
Table 3: Common ADMET Properties Predicted Using In Silico Tools
| Property | Desired Outcome for a Drug Candidate | Importance | Source(s) |
|---|---|---|---|
| Human Intestinal Absorption | High | Indicates good absorption from the gut, essential for oral drugs. | nih.gov |
| Aqueous Solubility (LogS) | Within an acceptable range (e.g., 0 to -6) | Affects absorption and distribution. | researchgate.net |
| Plasma Protein Binding (PPB) | Not excessively high (<90%) | Only the unbound fraction of a drug is active; high binding can limit efficacy. | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Dependent on target (Yes for CNS drugs, No for peripheral drugs) | Determines if the compound can enter the central nervous system. | - |
| CYP450 Enzyme Inhibition | Low/No inhibition | Predicts potential for drug-drug interactions, as these enzymes metabolize many drugs. | - |
| Hepatotoxicity | Low/No risk | Predicts potential for causing liver damage. | nih.gov |
| Mutagenicity (e.g., Ames test) | Negative | Predicts potential to cause genetic mutations (cancer risk). | - |
This table outlines key pharmacokinetic and toxicity parameters that are commonly evaluated computationally.
Future Perspectives and Research Gaps for 6 Benzyloxy Pyridine 3 Sulfonamide
Development of Novel Derivatives with Improved Biological Profiles
The development of novel derivatives from a lead compound like 6-(Benzyloxy)pyridine-3-sulfonamide is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. The versatility of the sulfonamide scaffold provides numerous opportunities for structural modification. nih.gov
One primary strategy involves the modification of the sulfonamide group itself. The preparation of Schiff bases from the primary amino group of sulfonamides is a synthetically accessible approach to creating new derivatives. tandfonline.com This can also allow for the combination of this compound with other bioactive scaffolds, potentially leading to hybrid compounds with synergistic or novel activities. tandfonline.com
Another avenue for derivatization lies in the modification of the pyridine (B92270) and benzyl (B1604629) rings. The introduction of various substituents on these rings can significantly influence the compound's biological activity. For instance, the substitution patterns on the aryl rings of sulfonamides can be adjusted to tune the desired properties and biological effects. tandfonline.com
Strategies for developing novel derivatives of this compound are summarized in the table below.
| Modification Strategy | Potential Improvement | Example from Related Compounds |
| Schiff Base Formation | Enhanced antimicrobial activity, novel mechanisms of action | Combination of sulfonamides with salicylaldehydes. tandfonline.com |
| Hybridization with other Bioactive Scaffolds | Synergistic effects, broader spectrum of activity | Combination of sulfonamides with other antimicrobial agents. tandfonline.com |
| Substitution on Pyridine Ring | Improved target binding, altered pharmacokinetic profile | Substituted pyridine-based sulfonamides with antidiabetic activity. eurjchem.com |
| Substitution on Benzyl Ring | Increased potency, enhanced metabolic stability | Fluorinated analogs of related compounds to overcome metabolic instability. acs.org |
Further research should focus on the systematic synthesis and screening of a library of derivatives to establish clear structure-activity relationships (SAR). nih.gov This will be crucial in guiding the design of future analogs with optimized therapeutic potential.
Exploration of Additional Therapeutic Applications
The sulfonamide functional group is present in a wide array of drugs with diverse pharmacological activities, extending far beyond their initial use as antimicrobial agents. sciepub.comresearchgate.net These include treatments for cancer, viral infections, inflammation, and neurological disorders. nih.govnih.gov The pyridine scaffold is also a common feature in many biologically active compounds. nih.gov This suggests that this compound and its derivatives could have therapeutic applications in a variety of disease areas.
Potential therapeutic applications to be explored for this compound derivatives are outlined below:
Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. eurjchem.com The pyridine moiety is also found in numerous compounds with cytotoxic effects against cancer cell lines. nih.gov Therefore, derivatives of this compound should be screened for their potential as anticancer agents.
Antiviral Activity: Certain sulfonamides have shown promise as antiviral agents, including inhibitors of HIV protease. eurjchem.com Some pyridine-based N-sulfonamides have demonstrated activity against viruses such as HSV-1 and CBV4. acs.org
Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase. pexacy.com This has led to their use in treating conditions like glaucoma. researchgate.net The inhibitory potential of this compound derivatives against a range of clinically relevant enzymes should be systematically investigated.
Central Nervous System (CNS) Disorders: The versatile nature of arylsulfonamides makes them a valuable motif in the discovery of drugs for treating CNS disorders. nih.gov
A significant research gap exists in the biological evaluation of this compound. A broad-based screening of this compound and its future derivatives against a diverse panel of biological targets is warranted to uncover its full therapeutic potential.
Advanced Mechanistic Elucidation
Understanding the precise mechanism of action of a drug candidate is fundamental to its development. For antibacterial sulfonamides, the primary mechanism is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govdrugbank.com This leads to a bacteriostatic effect. mdpi.com However, novel sulfonamides may possess different mechanisms of action, which could be advantageous in overcoming resistance to traditional sulfa drugs. tandfonline.comnih.gov
For other potential therapeutic applications, the mechanism of action will likely involve different molecular targets. For instance, if a derivative of this compound is found to have anticancer activity, its mechanism could involve the inhibition of protein kinases, a common target for pyridine-containing anticancer drugs. nih.gov
Advanced techniques for mechanistic elucidation include:
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) for enzyme-inhibiting derivatives. acs.org
X-ray Crystallography: To visualize the binding of the compound to its target protein at an atomic level, providing insights into the key interactions. acs.org
Molecular Docking and Simulation: Computational methods to predict and analyze the binding pose and interactions of the compound within the active site of a target enzyme. acs.org
A thorough investigation into the mechanism of action of any biologically active derivatives of this compound will be essential for their further development and optimization.
Integration of Cheminformatics and AI in Drug Discovery for this Class of Compounds
For the this compound class of compounds, cheminformatics and AI can be applied in several ways:
Virtual Screening: Machine learning algorithms can be used to screen large virtual libraries of potential derivatives to identify those with the highest probability of being active against a specific target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent derivatives. tomorrowsworldtoday.comstanford.edu
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational tools can help to build predictive models of the SAR for a series of compounds, guiding the design of more potent and selective analogs. sciepub.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(Benzyloxy)pyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three key steps: (1) construction of the pyridine core via condensation or multicomponent reactions, (2) introduction of the benzyloxy group via nucleophilic substitution (e.g., benzyl bromide/potassium carbonate in DMF), and (3) sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride to substrate) and temperature control (20–30°C for sulfonylation) to minimize side reactions like over-sulfonation .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted sulfonyl chloride).
- NMR Spectroscopy : H and C NMR to confirm benzyloxy group integration (δ ~4.9 ppm for OCHPh) and sulfonamide NH proton (δ ~7.5 ppm, broad singlet) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability : Sensitive to light and moisture. Store under inert gas (N/Ar) at −20°C in amber vials. Degradation products (e.g., free pyridine-sulfonic acid) can be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can competing sulfonylation pathways be controlled during synthesis?
- Methodological Answer : Competing N- vs. O-sulfonylation is influenced by steric and electronic factors. Use bulky bases (e.g., DMAP) to direct sulfonylation to the pyridine nitrogen, as demonstrated in analogous quinoline sulfonamide syntheses . Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction times to suppress O-sulfonylation byproducts .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization). For example:
- Case Study : A 2020 study noted conflicting IC values (5–50 μM) for related pyridine sulfonamides in kinase inhibition assays. Re-evaluation under standardized conditions (HEPES buffer, pH 7.4, 1% DMSO) reduced variability to ±10% .
- Recommendation : Include positive controls (e.g., staurosporine for kinases) and validate compound stability in assay media .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX). Focus on substituent effects at the pyridine 2- and 4-positions.
- QSAR Analysis : Correlate Hammett σ values of substituents with activity trends. For example, electron-withdrawing groups at the benzyloxy position improve binding to hydrophobic pockets .
Key Recommendations for Researchers
- Synthesis : Prioritize stepwise purification (e.g., flash chromatography after each synthetic step) to isolate intermediates and improve final yield .
- Biological Assays : Pre-screen solubility in assay buffers to avoid false negatives due to aggregation .
- Data Reporting : Disclose full synthetic protocols (solvent grades, drying times) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
